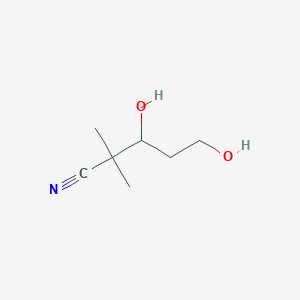

4-Cyano-4-methyl-3-hydroxy-1-pentanol

Beschreibung

4-Cyano-4-methyl-3-hydroxy-1-pentanol (IUPAC name: 4-cyano-4-methylpentane-1,3-diol) is a branched pentanol derivative featuring a cyano group (-CN) at the 4th carbon, a methyl group (-CH₃) at the same position, and hydroxyl (-OH) groups at the 1st and 3rd carbons. This compound is of interest in organic synthesis due to its multifunctional structure, which enables applications in pharmaceuticals, agrochemicals, and polymer chemistry. The evidence instead focuses on structurally related phenyl-substituted pentanols (e.g., 1-Phenyl-4-methyl-3-pentanol, 3-Methyl-1-phenyl-3-pentanol), which differ in substituents and functional groups.

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

3,5-dihydroxy-2,2-dimethylpentanenitrile |

InChI |

InChI=1S/C7H13NO2/c1-7(2,5-8)6(10)3-4-9/h6,9-10H,3-4H2,1-2H3 |

InChI-Schlüssel |

CPZYETQIWRSUAF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C#N)C(CCO)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence highlights three phenyl-substituted pentanols with distinct substitution patterns.

Table 1: Structural and Commercial Comparison of Related Compounds

| Compound Name | Molecular Formula | CAS RN | Purity (%) | Price (JPY) | Key Substituents |

|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-3-pentanol | C₁₂H₁₈O | [10415-87-9] | >98.0 (GC) | 3,800/25mL | Phenyl (C₁), methyl (C3), OH (C3) |

| 4-Methyl-1-phenyl-2-pentanol | C₁₂H₁₈O | [7779-78-4] | >95.0 (GC) | 3,700/25mL | Phenyl (C1), methyl (C4), OH (C2) |

| 1-Phenyl-4-methyl-3-pentanol | C₁₂H₁₈O | [68426-07-3] | N/A | N/A | Phenyl (C1), methyl (C4), OH (C3) |

Key Findings:

Structural Differences: Substituent Position: The hydroxyl group in 3-Methyl-1-phenyl-3-pentanol is at C3, while in 4-Methyl-1-phenyl-2-pentanol, it is at C2. This positional variance impacts reactivity and solubility . Functional Groups: The absence of a cyano group in all listed compounds distinguishes them from 4-cyano-4-methyl-3-hydroxy-1-pentanol.

Purity and Commercial Availability: 3-Methyl-1-phenyl-3-pentanol is available at >98% purity, higher than 4-Methyl-1-phenyl-2-pentanol (>95%), suggesting differences in synthesis efficiency or stability . Pricing for phenyl-substituted pentanols ranges from JPY 1,800–3,800 per 5–25 mL, reflecting production costs and demand .

Regulatory and Safety Data: 1-Phenyl-4-methyl-3-pentanol (CAS 68426-07-3) is registered under EINECS 270-387-0, with EPA-linked safety data, whereas other compounds lack explicit regulatory annotations .

Limitations and Notes

Functional Group Impact: The cyano and dual hydroxyl groups in the target compound likely confer unique physicochemical properties (e.g., higher polarity, acidity) compared to phenyl-substituted pentanols.

Synthesis Challenges: The synthesis of 4-cyano-4-methyl-3-hydroxy-1-pentanol may involve cyanohydrin formation or nitrile incorporation, which are absent in the phenyl analogs’ production methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.